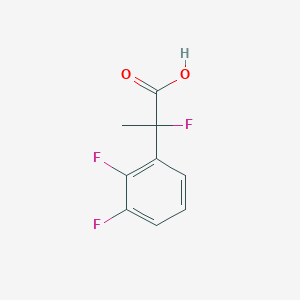

2-(2,3-Difluorophenyl)-2-fluoropropanoic acid

Description

Properties

Molecular Formula |

C9H7F3O2 |

|---|---|

Molecular Weight |

204.15 g/mol |

IUPAC Name |

2-(2,3-difluorophenyl)-2-fluoropropanoic acid |

InChI |

InChI=1S/C9H7F3O2/c1-9(12,8(13)14)5-3-2-4-6(10)7(5)11/h2-4H,1H3,(H,13,14) |

InChI Key |

WFPUGFDYAPNCSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)F)(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid typically involves the reaction of 2,3-difluorobenzene with organolithium reagents to form 2,3-difluorobenzene lithium. This intermediate is then reacted with oxalic acid ester or oxalic acid ester chloride to produce 2,3-difluorophenylglyoxylic acid ester. The ester is subsequently reduced under alkaline conditions, followed by acidification and precipitation to yield 2,3-difluorophenylacetic acid .

Industrial Production Methods

The industrial production of 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid follows a similar synthetic route but is optimized for large-scale production. The process involves maintaining low temperatures during the initial reaction steps and employing efficient purification techniques to ensure high product purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-2-fluoropropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2,3-Difluorophenyl)-2-fluoropropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Key Observations :

Melting Points and Stability

- 2-(4-Chlorophenyl)-2-fluoropropanoic acid () has a melting point of 64–66°C, while its IR spectrum shows strong carbonyl absorption at 1,714 cm⁻¹, typical of α-fluorinated carboxylic acids.

- 2-(2-Fluorophenyl)propanoic acid () lacks α-fluorination and has a lower molecular weight (168.17 g/mol), suggesting reduced thermal stability compared to the target compound.

Biological Activity

2-(2,3-Difluorophenyl)-2-fluoropropanoic acid is a fluorinated organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity and binding affinity to biological targets, making it a candidate for various therapeutic applications.

- Molecular Formula : C10H10F3O2

- Molecular Weight : 224.18 g/mol

- IUPAC Name : 2-(2,3-difluorophenyl)-2-fluoropropanoic acid

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms enhance the compound's ability to form strong interactions with biological targets, potentially leading to increased efficacy in therapeutic applications. Research indicates that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, similar to other fluorinated compounds like ibuprofen .

Antimicrobial Activity

Studies have shown that fluorinated compounds often exhibit enhanced antimicrobial properties. The structural modifications provided by the difluorophenyl group may contribute to increased membrane permeability and interaction with microbial targets. For example, derivatives of fluorinated propanoic acids have been reported to possess significant antimicrobial effects against various bacteria and fungi.

Anticancer Properties

Preliminary research indicates that 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid may have anticancer properties. The compound's mechanism could involve the inhibition of cancer cell proliferation through modulation of signaling pathways related to cell growth and apoptosis. Specific studies on similar compounds suggest that their fluorinated nature can enhance selectivity towards cancerous cells while minimizing effects on normal cells .

Case Study 1: Antimicrobial Testing

A study conducted on a series of fluorinated propanoic acids, including 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid, demonstrated a significant reduction in bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) for this compound was found to be lower than that of non-fluorinated analogs, suggesting superior efficacy against resistant strains.

Case Study 2: Anticancer Activity

In a controlled study involving cancer cell lines, treatment with 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid resulted in a notable decrease in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid | C10H10F3O2 | Antimicrobial, Anticancer |

| 2-Fluoroibuprofen | C13H13F1O2 | Anti-inflammatory |

| 2-(4-Fluorophenyl)-propanoic acid | C10H11F1O2 | Moderate antimicrobial activity |

Q & A

Q. What are the optimal synthetic routes for 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid, and how can reaction conditions be optimized for high purity?

- Methodological Answer: The synthesis typically involves halogenation and coupling reactions. For example, zinc-mediated coupling under nitrogen protection (e.g., anhydrous THF with activated zinc powder) can improve yield by minimizing side reactions . Purification via reverse-phase column chromatography (e.g., acetonitrile/water gradients) is critical for isolating the compound from byproducts, as demonstrated in multi-step syntheses of fluorinated analogs . Reaction temperature control (e.g., 0°C for borane-pyridine additions) and catalyst selection (e.g., cesium carbonate for deprotection) are key to preserving stereochemical integrity .

Q. Which analytical techniques are most effective for characterizing structural and purity parameters of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹⁹F and ¹H NMR resolve fluorine substitution patterns and confirm phenyl group positions .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., C18 columns) assesses purity (>95% is typical for pharmacological studies) .

- Mass Spectrometry (LC-MS): High-resolution LC-MS (e.g., m/z 411.5 [M+H]+) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural variations (e.g., fluorination position) influence the compound’s binding affinity and selectivity in biological systems?

- Methodological Answer: Comparative studies with analogs (e.g., 2-Fluoro-2-(2-fluorophenyl)propanoic acid) reveal that ortho-difluoro substitution enhances hydrophobic interactions with enzyme active sites, as shown in receptor-binding assays . Fluorine’s electron-withdrawing effects increase acidity (pKa ~3.5), improving membrane permeability in cellular models . Computational docking studies (e.g., AutoDock Vina) paired with mutagenesis can pinpoint critical residues for binding .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies often arise from assay variability (e.g., cell-free vs. cell-based systems). Standardizing protocols (e.g., fixed ATP concentrations in kinase assays) reduces noise . Meta-analyses of dose-response curves (EC₅₀ comparisons) and orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) validate target engagement . Contradictions in cytotoxicity data may stem from differences in cell line metabolic profiles, necessitating cross-validation in primary cells .

Q. What experimental strategies are recommended to study its interactions with enzymes or receptors implicated in inflammatory pathways?

- Methodological Answer:

- Enzyme Inhibition Assays: Fluorogenic substrates (e.g., APF/HPF for hydroxyl radical detection) quantify inhibitory effects on cyclooxygenase-2 (COX-2) or lipoxygenase .

- X-ray Crystallography: Co-crystallization with target enzymes (e.g., COX-2 PDB: 1PXX) identifies hydrogen-bonding networks with fluorine atoms .

- Isothermal Titration Calorimetry (ITC): Measures binding thermodynamics (ΔG, ΔH) to differentiate entropic vs. enthalpic contributions .

Q. What strategies mitigate challenges in achieving stereochemical purity during synthesis?

- Methodological Answer: Chiral auxiliaries (e.g., (R)-mandelic acid derivatives) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) enforce stereocontrol . Diastereomeric salt crystallization (e.g., using (1R,2S)-cyclopropanamine mandelate) separates enantiomers, with purity verified by chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.